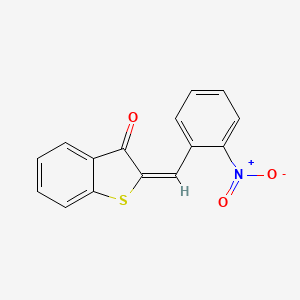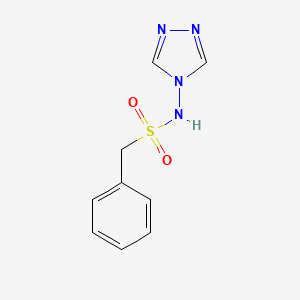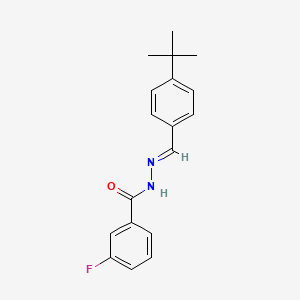![molecular formula C18H27N3O3 B5509437 1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The molecule also contains a piperidine ring and a pyrrolidinone group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)c1cc(on1)C(=O)N2CCCCC2CCN3CCCC3=O . This indicates the presence of an isoxazole ring, a piperidine ring, and a pyrrolidinone group in the molecule.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has shown that compounds with complex structures similar to the one mentioned are used in synthesizing polyfunctional pyrazolyl-substituted monocyclic pyridines and other heterocyclic compounds. These syntheses often involve cascades of reactions starting from conjugate additions, demonstrating the utility of such compounds in constructing novel heterocyclic frameworks with potential applications in medicinal chemistry and material science (Latif et al., 2003).
Sensor Development
A heteroatom-containing organic fluorophore designed for sensing applications exhibits intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics. This study underscores the application of structurally complex molecules in developing fluorescent sensors for detecting pH changes in various environments, showcasing their potential in analytical chemistry and environmental monitoring (Yang et al., 2013).
Study on Intramolecular Reactions
Investigations into intramolecular 1,3-dipolar cycloadditions for synthesizing isoxazolo-annulated pyrrolidines, piperidines, and azepanes reveal the importance of nitrones and nitrile oxides in forming these structures. This research highlights the compound's role in generating diverse cyclic structures, essential for developing pharmacologically active molecules (Würdemann & Christoffers, 2014).
Biological Activity
A study on pyrrolidinyl and piperidinyl derivatives, designed as analogues of specific agonists, demonstrates the synthesis and evaluation of these compounds for biological activities. While directly not related to the compound , this research provides insights into how structural modifications can impact the biological activity of heterocyclic compounds, relevant for drug discovery and development (Byberg et al., 1987).
Orientations Futures
The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the prevalence of isoxazole rings in many commercially available drugs . Additionally, the development of eco-friendly synthetic strategies for isoxazoles could be a promising area of research .
Propriétés
IUPAC Name |
1-[2-[1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)piperidin-2-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)15-12-16(24-19-15)18(23)21-10-4-3-6-14(21)8-11-20-9-5-7-17(20)22/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKHWOODDBZALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)N2CCCCC2CCN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{1-[(3-Isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)


![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)


![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)